molecular formula C12H16FNO2 B1183762 N-(2-fluorobenzyl)valine

N-(2-fluorobenzyl)valine

Cat. No.: B1183762
M. Wt: 225.263
InChI Key: DVKGSFRTYMCTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Fluorobenzyl)valine is a valine derivative where the amino group is substituted with a 2-fluorobenzyl moiety. The fluorine atom at the ortho position of the benzyl group introduces steric and electronic effects that influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity . This modification is common in medicinal chemistry to optimize pharmacokinetics, as fluorine’s electronegativity enhances intermolecular interactions (e.g., hydrogen bonding) while its small size minimizes steric hindrance.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.263

IUPAC Name

2-[(2-fluorophenyl)methylamino]-3-methylbutanoic acid

InChI

InChI=1S/C12H16FNO2/c1-8(2)11(12(15)16)14-7-9-5-3-4-6-10(9)13/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)

InChI Key

DVKGSFRTYMCTCD-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NCC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-fluorobenzyl)valine with four analogs, highlighting key differences in molecular structure and properties:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent(s) Key Physical Properties
This compound C₁₂H₁₄FNO₂ 223.25 2-fluoro benzyl Insoluble in water; soluble in organics
N-(2-azidobenzoyl)valine C₁₆H₁₆N₅O₃ 342.34 2-azido benzoyl Soluble in DCM; 83% synthesis yield
N-[2-chloro-4-(CF₃)phenyl]valine C₁₂H₁₂ClF₃NO₂ 295.69 2-Cl, 4-CF₃ phenyl MP: 63–65°C; insoluble in water
N-(2-methoxybenzyl)valine C₁₃H₁₇NO₃ 235.28 2-methoxy benzyl Likely higher water solubility due to methoxy
N-Butyryl-valine (biphenyl tetrazole) C₂₀H₂₄N₆O₃ 396.44 Butyryl, tetrazole Enhanced metabolic stability

Key Observations:

  • Synthetic Accessibility : N-(2-azidobenzoyl)valine is synthesized efficiently (83% yield) via acid chloride intermediates, suggesting similar feasibility for the fluorobenzyl variant .
  • Stability : Azide groups (N-(2-azidobenzoyl)valine) may pose stability risks (e.g., explosive tendencies), whereas fluorine enhances metabolic stability by resisting oxidative degradation .

Analytical Differentiation

Mass spectrometry (MS) fragmentation patterns distinguish these compounds:

  • This compound : Produces a characteristic fragment at m/z = 109.0448 (C₇H₆F⁺), indicative of the fluorobenzyl group .
  • N-(2-methoxybenzyl)valine : Generates fragments at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺) due to methoxybenzyl cleavage .

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